ALV1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

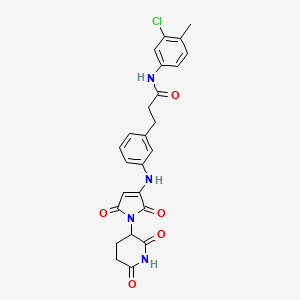

C25H23ClN4O5 |

|---|---|

Molekulargewicht |

494.9 g/mol |

IUPAC-Name |

N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide |

InChI |

InChI=1S/C25H23ClN4O5/c1-14-5-7-17(12-18(14)26)28-21(31)9-6-15-3-2-4-16(11-15)27-19-13-23(33)30(25(19)35)20-8-10-22(32)29-24(20)34/h2-5,7,11-13,20,27H,6,8-10H2,1H3,(H,28,31)(H,29,32,34) |

InChI-Schlüssel |

YDYSAFPHVGVORZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Understanding the Role of Avian Leukosis Virus (ALV) in T-Cell Regulation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the role of Avian Leukosis Virus (ALV) in the regulation of T-cell function. Based on current scientific literature, it appears there may be a misunderstanding regarding the term "ALV1," as the available research predominantly refers to Avian Leukosis Virus (ALV) and its impact on the host immune system. The designation "this compound" in some studies refers to experimental samples from ALV-infected subjects, not a specific regulatory molecule. This document will, therefore, focus on the broader and well-documented effects of ALV on T-lymphocyte populations, their signaling pathways, and the resulting immunomodulation.

Avian Leukosis Virus, a retrovirus, is known to cause neoplastic diseases and significant immunosuppression in avian species[1]. Understanding the intricate interactions between ALV and the host's T-cells is crucial for the development of effective vaccines and therapeutic strategies. This guide will summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated biological processes.

Data Presentation: The Impact of ALV on T-Cell Populations and Gene Expression

The following tables summarize quantitative findings from studies on ALV-infected chickens, offering a clear comparison of changes in T-cell subsets and the expression of key immune-related genes.

Table 1: Changes in T-Lymphocyte Populations in ALV-J Infected Chickens

| T-Cell Subset | Organ | Observation | Reference |

| CD4+ T-cells | Spleen | Significant decrease in numbers. | [1] |

| CD8+ T-cells | Spleen | Increase in numbers. | [1] |

| CD8+ T-lymphocytes | Peripheral Blood Lymphocytes (PBL) | Obvious increase at 7 and 21 days post-infection. | [2] |

| Regulatory T-cells | Bone Marrow | Increased proportion during ALV-J infection. | [3] |

| CTLA4 T-cells | Bone Marrow | Increased proportion during ALV-J infection. | [3] |

Table 2: Differential Expression of Immune-Related Genes in T-Lymphocytes from ALV-J Infected Bone Marrow

| Gene | T-Cell Cluster Association | Function | Observation | Reference |

| CD28 | Cluster 2, Cluster 16 | T-cell co-stimulatory molecule | Highly expressed | [3] |

| ICOS | Cluster 2, Cluster 16 | T-cell co-stimulatory molecule | Highly expressed | [3] |

| CTLA4 | Cluster 2 | T-cell co-inhibitory molecule | Highly expressed | [3] |

| TGFB1 | Multiple Clusters (2, 7, 10, 14, 16, 17) | Immunosuppressive factor | Highly expressed | [3] |

| IL16 | Multiple Clusters (2, 7, 9, 16, 17) | Immunosuppressive factor | Highly expressed | [3] |

| XCL1 | Cluster 2, Cluster 9 | Cytokine | Expressed | [3] |

| IL18 | Cluster 2, Cluster 9, Cluster 10, Cluster 14 | Cytokine | Expressed | [3] |

| IL15 | Cluster 10, Cluster 14 | Cytokine | Expressed | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature on ALV and T-cell regulation.

1. Single-Cell RNA Sequencing (scRNA-seq) of Bone Marrow Lymphocytes

This protocol was utilized to identify and characterize lymphocyte populations in the bone marrow of ALV-J infected chickens[3][4].

-

Sample Preparation:

-

Isolate lymphocytes from the tibial bone marrow of both non-infected (control) and ALV-J infected chickens.

-

Perform quality control on the isolated cells to ensure viability.

-

-

10x Genomics scRNA-seq:

-

Capture single cells and generate barcoded cDNA libraries using the 10x Genomics platform.

-

Perform sequencing of the generated libraries.

-

-

Data Analysis:

-

Use the Seurat R package for data processing.

-

Filter out low-quality cells (e.g., cells with >8000 or <200 genes, >5000 UMIs, and >25% mitochondrial gene expression).

-

Normalize the data using log normalization and scale the data to correct for library size differences.

-

Perform dimensionality reduction using Principal Component Analysis (PCA). The first 50 principal components are typically used for downstream analysis.

-

Cluster cells with similar expression profiles using Uniform Manifold Approximation and Projection (UMAP).

-

Identify different cell clusters (e.g., T-cell subsets, B-cells) based on the expression of known marker genes.

-

2. Flow Cytometry for T-Lymphocyte Population Analysis

This protocol is used to quantify the percentages of different T-cell subsets in various tissues[2].

-

Sample Preparation:

-

Prepare single-cell suspensions from peripheral blood lymphocytes (PBL) and immune organs (e.g., spleen, thymus).

-

If necessary, lyse red blood cells.

-

-

Staining:

-

Incubate the cells with fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire data using a flow cytometer.

-

Analyze the data using appropriate software to gate on lymphocyte populations and determine the percentage of CD4+, CD8+, and other T-cell subsets.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of ALV's impact on T-cell regulation.

Caption: ALV-J infection-induced T-cell response and immunosuppression.

Caption: Experimental workflow for scRNA-seq of bone marrow lymphocytes.

Conclusion

The study of Avian Leukosis Virus provides critical insights into viral-induced immunosuppression and the complex regulation of T-cell responses. The data clearly indicates that ALV infection leads to significant shifts in T-lymphocyte populations, favoring an immunosuppressive microenvironment characterized by an increase in regulatory T-cells and the expression of inhibitory molecules. The detailed experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and professionals in the field, aiming to further unravel the mechanisms of ALV pathogenesis and to develop novel immunotherapeutic interventions. Future research should continue to focus on the specific molecular interactions between ALV proteins and host T-cell signaling components to identify precise targets for drug development.

References

- 1. Immunity to Avian Leukosis Virus: Where Are We Now and What Should We Do? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Identification of Host Immune Key Factors Influencing Viral Infection in PBL of ALV-J Infected SPF Chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-cell RNA sequencing of bone marrow reveals the immune response mechanisms of lymphocytes under avian leukosis virus subgroup J infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Molecular Glue Degrader ALV1 and its Effect on IKZF1 and IKZF2 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular glue degrader ALV1, focusing on its mechanism of action and its effects on the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Helios (IKZF2). The information presented is collated from key research findings, offering a detailed resource for those investigating targeted protein degradation and its therapeutic applications, particularly in immunology and oncology.

Core Mechanism of Action: this compound as a Molecular Glue

This compound functions as a "molecular glue," a type of small molecule that induces proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, this compound facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) and the transcription factors IKZF1 and IKZF2. By binding to CRBN, this compound alters its substrate specificity, enabling the recruitment of IKZF1 and IKZF2 for degradation.[1]

The degradation of IKZF1 and IKZF2 is of significant therapeutic interest. These transcription factors are crucial for the development and function of immune cells.[1] For instance, Helios (IKZF2) is critical for maintaining the stable suppressive phenotype of regulatory T cells (Tregs), which can inhibit anti-tumor immune responses.[1] Therefore, the targeted degradation of IKZF2 is a promising strategy to destabilize Tregs and enhance anti-tumor immunity.[1][2]

Quantitative Data Summary

The efficacy of this compound in inducing the degradation of IKZF1 and IKZF2 has been quantified in various studies. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a degrader.

| Compound | Target Protein | DC50 | Cell Line/System | Reference |

| This compound | IKZF1 (Ikaros) | 2.5 nM | Jurkat cells | [3] |

| This compound | IKZF2 (Helios) | 10.3 nM | Jurkat cells | [3] |

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in this compound-mediated protein degradation and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound-Induced Degradation

Caption: this compound-mediated degradation of IKZF1 and IKZF2 via the CRL4-CRBN pathway.

Experimental Workflow: Proteomic Analysis

Caption: Workflow for multiplexed mass spectrometry-based proteomic analysis.

Experimental Workflow: Treg Suppression Assay

References

The Discovery and Development of ALV1: A Technical Whitepaper on a Novel Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and development of ALV1, a novel small molecule molecular glue degrader. This compound selectively targets the transcription factors Ikaros (IKZF1) and Helios (IKZF2) for proteasomal degradation by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation offers a promising therapeutic strategy, particularly in the context of immuno-oncology, by destabilizing regulatory T cells (Tregs). This guide details the mechanism of action, key quantitative data, experimental protocols, and the underlying signaling pathways and experimental workflows associated with this compound's development.

Introduction

The targeted degradation of proteins represents a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to the complete removal of pathogenic proteins. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The discovery of this compound stems from a structure-guided drug development program aimed at identifying molecules that can selectively degrade previously "undruggable" transcription factors critical for disease pathology.

This compound has been identified as a potent degrader of Ikaros and Helios, two members of the Ikaros family of zinc-finger transcription factors.[1] These transcription factors are crucial for the function and stability of various immune cells, including regulatory T cells (Tregs). By inducing the degradation of Helios, this compound can destabilize the suppressive phenotype of Tregs, thereby enhancing anti-tumor immune responses.[1]

Mechanism of Action

This compound functions as a molecular glue that recruits Ikaros and Helios to the CRL4CRBN E3 ubiquitin ligase complex. The key steps in its mechanism of action are as follows:

-

Binding to CRBN: this compound first binds to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.

-

Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that is recognized by the zinc-finger domains of Ikaros and Helios, leading to the formation of a stable ternary complex (CRBN-ALV1-Target).

-

Ubiquitination: Within this ternary complex, the E3 ligase machinery polyubiquitinates the recruited Ikaros or Helios protein.

-

Proteasomal Degradation: The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome.

This targeted degradation leads to the functional inactivation of Ikaros and Helios, impacting downstream cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from in vitro studies.

| Compound | Target | DC50 (nM)[1] | Dmax (%)[1] | IC50 for CRBN binding (µM)[1] |

| This compound | Ikaros (IKZF1) | 2.5 | >90 | 0.55 |

| Helios (IKZF2) | 10.3 | >90 | ||

| ALV2 | Helios (IKZF2) | Potent | >90 | Not specified |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

-

IC50: The concentration of the compound that inhibits 50% of the binding to CRBN.

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol describes the method used to assess the degradation of Ikaros and Helios in a cellular context.

Materials:

-

Jurkat cells

-

This compound compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., carfilzomib)

-

RIPA lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against Ikaros, Helios, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed Jurkat cells in 6-well plates.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, 16 hours).

-

For control experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.

-

Harvest cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imager.

-

Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between CRBN and Helios.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged versions of CRBN (e.g., FLAG-CRBN) and Helios (e.g., HA-Helios)

-

Transfection reagent

-

This compound compound

-

DMSO

-

Lysis buffer (e.g., Triton X-100 based)

-

Anti-FLAG antibody-conjugated beads

-

Elution buffer

-

Primary antibodies against FLAG and HA tags

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding FLAG-CRBN and HA-Helios.

-

After 24-48 hours, treat the cells with this compound or DMSO for a specified time (e.g., 4 hours).

-

Lyse the cells and pre-clear the lysates.

-

Incubate the lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-CRBN.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect the presence of co-immunoprecipitated HA-Helios.

T-cell Proliferation and Suppression Assay

This assay evaluates the functional consequence of Helios degradation on the suppressive capacity of regulatory T cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

CD25+ T cell selection kit

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

Anti-CD3/CD28 antibodies or beads for T cell activation

-

This compound compound

-

DMSO

-

IL-2

-

Flow cytometer

Procedure:

-

Isolate CD4+ T cells from human PBMCs.

-

Separate CD4+ T cells into CD25+ (Tregs) and CD25- (conventional T cells, Tconv) populations.

-

Label the Tconv cells with a cell proliferation dye.

-

Co-culture the labeled Tconv cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

-

Treat the co-cultures with this compound or DMSO.

-

Stimulate the cells with anti-CD3/CD28 antibodies or beads.

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze the proliferation of the Tconv population by flow cytometry, measuring the dilution of the proliferation dye.

-

Reduced suppression by this compound-treated Tregs will result in increased proliferation of Tconv cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental Workflow for Assessing Treg Suppression

Caption: Workflow for the in vitro regulatory T cell suppression assay.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of Ikaros and Helios provides a powerful tool for studying the biology of these transcription factors and offers a promising therapeutic avenue for diseases where Treg modulation is beneficial, such as cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar molecular glue degraders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

In-Depth Technical Guide: ALV1's Binding Affinity to Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV1 is a novel molecular glue degrader that has demonstrated significant potential in the field of targeted protein degradation. By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound facilitates the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Helios (IKZF2), leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action holds therapeutic promise for various hematological malignancies and autoimmune diseases where these transcription factors play a critical role. This technical guide provides a comprehensive overview of the binding affinity of this compound to CRBN, detailing the quantitative data, experimental methodologies, and the associated signaling pathway.

Quantitative Binding Affinity of this compound to Cereblon

The binding affinity of this compound to CRBN has been quantified, providing a crucial metric for its potency as a molecular glue. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand to CRBN, has been determined.

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | CRBN | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 0.55[1] |

This sub-micromolar IC50 value indicates a potent interaction between this compound and CRBN, forming the basis for its efficacy in inducing the degradation of target proteins.

Experimental Protocol: Determination of this compound-CRBN Binding Affinity

The binding affinity of this compound to CRBN was determined using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust, high-throughput method measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore.

Principle of the TR-FRET Assay

In this competitive binding assay, a known CRBN ligand is labeled with a fluorescent probe (tracer) that serves as the acceptor, while the CRBN protein (often in complex with DDB1 and tagged) is associated with a donor fluorophore (e.g., terbium-streptavidin). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. Unlabeled this compound competes with the tracer for binding to CRBN. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the FRET signal. The IC50 value is then calculated from the dose-response curve.

Materials and Reagents

-

Purified recombinant DDB1ΔB–CRBN (biotinylated)

-

BODIPY-lenalidomide tracer

-

Terbium-streptavidin

-

This compound compound

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Experimental Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a complete dose-response curve (e.g., from 100 μM down to 1 pM).

-

Prepare a working solution of DDB1ΔB–CRBN, BODIPY-lenalidomide tracer, and terbium-streptavidin in the assay buffer at the desired final concentrations. Optimal concentrations are typically determined through initial titration experiments.

-

-

Assay Protocol:

-

Add a defined volume (e.g., 5 µL) of the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well microplate.

-

Add a pre-mixed solution of DDB1ΔB–CRBN and BODIPY-lenalidomide tracer to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Add the terbium-streptavidin solution to each well.

-

Incubate the plate at room temperature for another specified period (e.g., 30-60 minutes) in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the signal ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would not otherwise interact with high affinity. In this case, this compound facilitates the formation of a ternary complex between CRBN and the neosubstrates Ikaros and Helios.

Caption: this compound-mediated protein degradation pathway.

The binding of this compound to a hydrophobic pocket in CRBN creates a novel protein surface that is recognized by a degron motif present in Ikaros and Helios. This induced proximity allows the CRL4-CRBN E3 ubiquitin ligase complex to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of Ikaros and Helios. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective clearance of these transcription factors from the cell. The degradation of Ikaros and Helios, which act as transcriptional repressors, can lead to downstream effects such as the increased secretion of Interleukin-2 (IL-2).[2]

Experimental Workflow: Proteomics-Based Selectivity Profiling

To assess the selectivity of this compound and identify its full range of degradation targets, multiplexed mass spectrometry-based proteomic analysis can be employed. This workflow provides a global view of protein abundance changes in cells following treatment with the degrader.

Caption: Workflow for proteomics-based selectivity profiling.

This workflow allows for the precise quantification of thousands of proteins, enabling the identification of proteins that are selectively degraded upon this compound treatment. Such studies have confirmed the high selectivity of this compound for Ikaros and Helios.[2]

Conclusion

This compound is a potent molecular glue that effectively binds to CRBN, leading to the targeted degradation of the transcription factors Ikaros and Helios. The sub-micromolar binding affinity, determined through robust biophysical assays, underscores its potential as a therapeutic agent. The well-defined mechanism of action, involving the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex, provides a clear rationale for its biological activity. Further investigation into the structural basis of the this compound-CRBN-neosubstrate ternary complex will continue to inform the development of next-generation molecular glue degraders with enhanced potency and selectivity.

References

A Technical Guide to Assessing the Impact of a Novel Compound (ALV1) on Interleukin-2 Secretion in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the activation and proliferation of T lymphocytes, making it a key target in immunotherapy and the study of autoimmune diseases. The Jurkat cell line, a human T lymphocyte model, is extensively used to study T cell signaling and IL-2 production. This guide provides a comprehensive framework for evaluating the impact of a novel compound, herein referred to as ALV1, on IL-2 secretion in Jurkat cells. Due to the absence of publicly available data on a specific molecule designated "this compound" in the context of IL-2 modulation, this document serves as a methodological template for researchers investigating novel therapeutic candidates.

Quantitative Data on IL-2 Modulation in Jurkat Cells

Effective evaluation of a novel compound requires benchmarking against known modulators of IL-2 secretion. The following table summarizes the effects of various compounds on IL-2 production in Jurkat cells, providing a comparative basis for the assessment of this compound.

| Compound | Concentration | Stimulant(s) | Effect on IL-2 Secretion | Reference |

| Triptolide | Various | PMA, Ionomycin, PHA | Inhibition | [Agilent, 2022] |

| Arecoline | Dose-dependent | PHA | Decreased | [PubMed, 2013] |

| Prostaglandin E2 | Dose-dependent | PHA, TPA | Decreased | [PubMed, 1987] |

| Cyclosporin A | Not Specified | Concanavalin A | Suppression | [PubMed, 2009] |

| FK506 | Not Specified | Concanavalin A | Suppression | [PubMed, 2009] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of this compound's effect on IL-2 secretion.

Jurkat Cell Culture and Stimulation

-

Cell Line: Jurkat E6-1 cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at a density of 1x10^5 to 1x10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce IL-2 secretion, Jurkat cells can be stimulated with one of the following combinations:

-

Phytohemagglutinin (PHA) at a final concentration of 1-10 µg/mL.

-

Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL.

-

Anti-CD3 and anti-CD28 antibodies (1-10 µg/mL).

-

Treatment with this compound

-

Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

-

Incubation: Pre-incubate Jurkat cells with varying concentrations of this compound for a predetermined period (e.g., 1-2 hours) before adding the stimulants. This allows for the assessment of this compound's potential inhibitory or preparatory effects.

Quantification of IL-2 Secretion by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

-

Principle: A capture antibody specific for human IL-2 is coated onto the wells of a microplate. The cell culture supernatant containing the secreted IL-2 is added, and the IL-2 binds to the capture antibody. A biotinylated detection antibody, also specific for IL-2, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of IL-2 present.

-

Procedure:

-

Coat a 96-well plate with a capture antibody against human IL-2 and incubate overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (collected after the desired stimulation and treatment period, typically 24-48 hours) and a standard dilution series of recombinant human IL-2 to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody against human IL-2. Incubate for 1 hour at room temperature.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IL-2 production and the general experimental workflow for assessing the impact of this compound.

Caption: IL-2 signaling pathway in Jurkat cells with potential points of intervention for this compound.

Caption: Experimental workflow for assessing this compound's impact on IL-2 secretion.

This technical guide provides a robust framework for the systematic evaluation of a novel compound, this compound, on IL-2 secretion in Jurkat cells. By following the detailed protocols for cell culture, stimulation, and IL-2 quantification

Selectivity Profile of ALV1: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the selectivity profile of ALV1, a potent molecular glue degrader. This compound induces the degradation of the Ikaros family of zinc finger transcription factors, Ikaros (IKZF1) and Helios (IKZF2), by redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This document is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound.

Data Presentation

The selectivity of this compound was characterized through unbiased, quantitative mass spectrometry-based proteomics in Jurkat cells. The following tables summarize the degradation data for key proteins upon treatment with this compound.

Table 1: Degradation of Ikaros Family Proteins by this compound

| Protein | Gene | Function | Degradation by this compound |

| Ikaros | IKZF1 | Lymphoid development | Potent |

| Helios | IKZF2 | Regulatory T cell function | Potent |

| Aiolos | IKZF3 | B-cell development | Potent |

| Eos | IKZF4 | Regulatory T cell function | Potent |

Table 2: Other Significantly Degraded Proteins by this compound

| Protein | Gene | Putative Function |

| Zinc finger protein 692 | ZNF692 | Transcription factor |

| Zinc finger protein 653 | ZNF653 | Transcription factor |

Note: The quantitative values for protein degradation (e.g., DC50, Dmax) are typically found in the supplementary materials of the primary research publication and are summarized here qualitatively.

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue to induce the degradation of its target proteins. The proposed mechanism of action is depicted in the following signaling pathway diagram.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound. These protocols are based on standard techniques employed in the field of targeted protein degradation.

Global Proteomics for Selectivity Profiling

This protocol outlines the workflow for identifying and quantifying protein degradation events in response to this compound treatment.

Experimental Workflow Diagram:

An In-depth Technical Guide to ALV1: A Molecular Tool for the Destabilization of Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that are indispensable for maintaining immune homeostasis and self-tolerance. Their primary function is to suppress aberrant immune responses, thereby preventing autoimmune diseases. The stability and suppressive capacity of Tregs are critically dependent on a network of transcription factors, with Forkhead box P3 (FOXP3) being the master regulator. However, the stability of the Treg lineage, particularly in inflammatory environments like tumors, is an area of intense research. Loss of Treg stability can lead to their conversion into pro-inflammatory effector T cells, a phenomenon with significant therapeutic implications.

A key transcription factor implicated in maintaining Treg stability and function is Helios, a member of the Ikaros family of zinc-finger proteins.[1] Helios is thought to be crucial for preserving the anergic and suppressive phenotype of Tregs, especially within the tumor microenvironment.[2] Understanding the mechanisms that regulate Helios and, consequently, Treg stability, is paramount for developing novel immunotherapies.

This technical guide focuses on ALV1, a synthetic, cell-permeable small molecule that has emerged as a powerful tool for investigating the role of Helios in Treg biology. This compound is not a naturally occurring biological molecule but a "molecular glue" degrader designed to induce the targeted degradation of Helios.[3] By acutely depleting Helios, this compound allows for the precise study of the consequences of Helios loss on Treg stability and function.

The Mechanism of Action of this compound: A Molecular Glue Degrader

This compound functions by co-opting the body's own protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] E3 ubiquitin ligases are responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact.[4]

This compound acts as a molecular bridge, binding simultaneously to CRBN and to the zinc finger domain of Helios.[3][5] This this compound-induced proximity brings Helios into the CRL4-CRBN complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3] This targeted degradation is rapid and efficient, allowing for the acute depletion of Helios in a controlled manner.

This compound-mediated degradation of Helios.

Quantitative Data on this compound Activity

This compound has been characterized as a potent degrader of Ikaros family proteins, particularly Ikaros (IKZF1) and Helios (IKZF2).[6][7] Its activity can be quantified by its half-maximal degradation concentration (DC50) and its binding affinity to CRBN (IC50).

| Parameter | Target | Value | Cell Line | Reference |

| DC50 | Ikaros (IKZF1) | 2.5 nM | Jurkat | [6][7] |

| DC50 | Helios (IKZF2) | 10.3 nM | Jurkat | [6][7] |

| IC50 | CRBN Binding | 0.55 µM | In vitro | [6][7] |

Table 1: In vitro and cellular activity of this compound.

Proteomic studies have confirmed the selectivity of this compound. In Jurkat cells, this compound treatment for 4 hours led to potent degradation of Ikaros family members without significant off-target effects among ~7,900 quantified proteins.[3] In human Tregs, this compound also potently reduces the abundance of IKZF1-4 (Ikaros, Helios, Aiolos, and Eos).[3]

| Treatment | Cell Type | Effect | Reference |

| This compound (1 µM, 4h) | Jurkat | Potent degradation of Helios | [3] |

| This compound (1 µM, 18h) | Jurkat | Increased IL-2 secretion upon activation | [6][7] |

| This compound (1 µM, 24h) | Human Tregs | Effective degradation of Ikaros and Helios | [6][7] |

Table 2: Cellular effects of this compound treatment.

Experimental Protocols

Helios Degradation Assay in Human Tregs

Objective: To determine the efficacy of this compound in degrading Helios in primary human regulatory T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (e.g., 100 U/mL)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer system

-

PVDF membrane

-

Primary antibodies: anti-Helios, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Isolate Tregs from human PBMCs according to the manufacturer's protocol.

-

Culture isolated Tregs in complete RPMI medium supplemented with IL-2.

-

Plate Tregs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 4-24 hours.[6][7]

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in lysis buffer and determine protein concentration using the BCA assay.

-

Perform Western blot analysis: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against Helios and β-actin. d. Incubate with HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescence substrate and image the results.

-

Quantify band intensities to determine the extent of Helios degradation relative to the loading control.

Treg Suppression Assay

Objective: To assess the functional consequences of Helios degradation on the suppressive capacity of Tregs.

Materials:

-

Human Tregs (treated with this compound or DMSO as described above)

-

CD4+CD25- conventional T cells (Tconv) as responder cells

-

Anti-CD3/CD28 T cell activation beads

-

Cell proliferation dye (e.g., CFSE)

-

Complete RPMI medium

Procedure:

-

Isolate Tregs and Tconvs from PBMCs.

-

Label Tconvs with CFSE according to the manufacturer's protocol.

-

Culture Tregs and treat with this compound (e.g., 1 µM) or DMSO for 24 hours. After treatment, wash the Tregs to remove the compound.

-

Co-culture the pre-treated Tregs with CFSE-labeled Tconvs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

-

Add anti-CD3/CD28 activation beads to stimulate Tconv proliferation.

-

Culture the cells for 3-4 days.

-

Harvest the cells and analyze Tconv proliferation by flow cytometry, gating on the CFSE-labeled cells.

-

Assess Treg suppressive function by the reduction in CFSE dilution (proliferation) in the presence of Tregs compared to Tconvs alone.

Workflow and Signaling Diagrams

Experimental workflow for assessing Treg stability.

Conclusion

This compound is a valuable chemical probe for studying the role of the transcription factor Helios in regulatory T cell biology. As a potent and selective molecular glue degrader, it allows for the acute and targeted depletion of Helios, thereby enabling a detailed investigation of the downstream consequences on Treg stability, phenotype, and suppressive function. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of Treg-mediated immune regulation and to explore Helios as a potential therapeutic target in immuno-oncology and autoimmune diseases.

References

- 1. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interfering with Helios-induced regulatory T cell stability as a strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Modulating Immune Responses in Cancer Models with ALV1 (ALK1/ACVRL1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 1 (ALK1), also known as ACVRL1, is a type I receptor of the transforming growth factor-β (TGF-β) superfamily. While historically studied for its role in angiogenesis, recent evidence highlights its critical involvement in modulating the tumor microenvironment (TME) and immune responses.[1] Notably, ALK1 is expressed on tumor-associated macrophages (TAMs), where it contributes to an immunosuppressive phenotype, thereby promoting tumor progression and resistance to immunotherapy.[1] These application notes provide a comprehensive overview of the role of ALK1 in cancer immunology and detailed protocols for investigating its modulation in preclinical cancer models.

Data Presentation: Efficacy of ALK1 Inhibition

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of ALK1 inhibition, both as a monotherapy and in combination with other cancer therapies.

Table 1: Monotherapy with Dalantercept (ALK1 inhibitor) in a Renal Cell Carcinoma (RCC) Xenograft Model (A498 cells)

| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM | Statistical Significance (vs. Vehicle) |

| Vehicle | - | Not specified | - |

| Dalantercept | 3 mg/kg | Modest effect | Not significant |

| Dalantercept | 10 mg/kg | Statistically significant growth delay | p < 0.05 |

| Dalantercept | 30 mg/kg | Statistically significant growth delay | p < 0.05 |

Source: Adapted from a study on the inhibition of ALK1 signaling in renal cell carcinoma.[2][3]

Table 2: Combination Therapy with Dalantercept and Sunitinib (VEGFR TKI) in an RCC Xenograft Model (786-O cells)

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (~Day 48) | Statistical Significance (vs. Sunitinib alone) |

| Sunitinib | 1039.1 ± 63.0 | - |

| Sunitinib + Dalantercept | 596.9 ± 40.5 | p = 0.0001 |

Source: Adapted from a study on the combined inhibition of ALK1 and VEGFR signaling.[2]

Table 3: Effect of ALK1-Fc (RAP-041) on Primary Tumor Growth and Metastasis in a Spontaneous Breast Cancer Model (MMTV-PyMT)

| Treatment Group | Mean Tumor Burden (relative units) | Number of Lung Metastatic Foci |

| Control IgG | ~1.0 | Higher |

| RAP-041 (ALK1-Fc) | ~0.5 | Lower |

Source: Adapted from a study on the role of endothelial ALK1 in breast cancer metastasis.[4]

Signaling Pathways

ALK1 Signaling in Endothelial Cells and Macrophages

ALK1 signaling is primarily activated by bone morphogenetic proteins 9 and 10 (BMP9 and BMP10).[5] In endothelial cells, this pathway is crucial for angiogenesis. In tumor-associated macrophages, ALK1 signaling contributes to an immunosuppressive phenotype. The diagram below illustrates the canonical ALK1 signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of ALK1 signaling with dalantercept combined with VEGFR TKI leads to tumor stasis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Ikaros and Helios Degradation by ALV1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ikaros (IKZF1) and Helios (IKZF2) are zinc finger transcription factors that are critical regulators of lymphoid development and differentiation.[1] Dysregulation of their expression or function has been implicated in various hematological malignancies.[1] ALV1 is a novel molecular glue degrader that induces the degradation of both Ikaros and Helios.[2] This occurs through the recruitment of these transcription factors to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of Ikaros and Helios in response to this compound treatment in cell lines such as Jurkat or in primary cells like regulatory T cells (Tregs).

Signaling Pathway

This compound acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins, Ikaros and Helios. This induced proximity leads to the ubiquitination of Ikaros and Helios, marking them for degradation by the 26S proteasome.

Caption: this compound-mediated degradation pathway of Ikaros and Helios.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to analyze the degradation of Ikaros and Helios.

Materials

-

Cell line (e.g., Jurkat T cells, MM1.S) or isolated primary cells (e.g., human Tregs)

-

Complete cell culture medium

-

This compound (MedChemExpress, HY-136369)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Anti-Ikaros antibody

-

Anti-Helios antibody

-

Anti-GAPDH or Anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 18, or 24 hours).[2] For Jurkat cells, a 4-hour treatment is often sufficient to observe degradation.[2] For human Tregs, a 24-hour treatment has been shown to be effective.[2]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add an equal volume of Laemmli sample buffer to the lysates.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of Ikaros and Helios to the loading control (GAPDH or β-actin).

-

Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis.

Data Presentation

The quantitative data from the densitometric analysis can be summarized in the following tables.

Table 1: Antibody Dilutions

| Primary Antibody | Host Species | Supplier (Cat#) | Dilution |

| Anti-Ikaros | Rabbit | Thermo Fisher (PA5-23728) | 1:1000 |

| Anti-Helios | Mouse | Santa Cruz (sc-376027) | 1:1000 |

| Anti-GAPDH | Mouse | Cell Signaling (14C10) | 1:1000 |

| Anti-β-actin | Mouse | Cell Signaling (8H10D10) | 1:1000 |

| Secondary Antibody | Host Species | Supplier (Cat#) | Dilution |

| Anti-Rabbit IgG, HRP-linked | Goat | Cell Signaling (#7074) | 1:2000 |

| Anti-Mouse IgG, HRP-linked | Horse | Cell Signaling (#7076) | 1:2000 |

Table 2: Quantitative Analysis of Ikaros and Helios Degradation

| Treatment | Concentration (µM) | Duration (h) | Normalized Ikaros Level (Fold Change vs. Vehicle) | Normalized Helios Level (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | - | 4 | 1.00 | 1.00 |

| This compound | 0.1 | 4 | Value | Value |

| This compound | 1.0 | 4 | Value | Value |

| This compound | 10.0 | 4 | Value | Value |

| Vehicle (DMSO) | - | 24 | 1.00 | 1.00 |

| This compound | 1.0 | 24 | Value | Value |

Note: The "Value" fields should be populated with the mean results from densitometric analysis of at least three independent experiments.

Expected Results

A concentration-dependent decrease in the band intensity for both Ikaros and Helios is expected in this compound-treated samples compared to the vehicle-treated control. The levels of the loading control protein (GAPDH or β-actin) should remain consistent across all lanes. This compound has been shown to potently induce the degradation of both Ikaros and Helios in Jurkat cells and human Tregs.[3] In Jurkat cells, this compound induces degradation of Ikaros and Helios without affecting the stability of GSPT1.[3] The degradation can be prevented by co-administration of a proteasome inhibitor, such as carfilzomib, confirming the involvement of the proteasome pathway.[3]

References

- 1. Ikaros, Aiolos and Helios: transcription regulators and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute pharmacological degradation of Helios destabilizes regulatory T cells | Semantic Scholar [semanticscholar.org]

- 6. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Flow Cytometry Analysis of T-Cells Treated with ALV1: Application Notes and Protocols

Note on ALV1: The term "this compound" is not a standardized identifier for a specific drug or compound in publicly available scientific literature. This document has been constructed based on the hypothesis that "this compound" may refer to Avian Leukosis Virus (ALV), an agent known to interact with and modulate immune cells, including T-lymphocytes. The protocols and data presented herein are therefore tailored to the analysis of T-cells in response to viral exposure, which may serve as a model for other immunomodulatory agents.

Introduction

T-lymphocytes are critical mediators of the adaptive immune response, and understanding how external agents affect their function is paramount in immunology and drug development. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells within a heterogeneous population. This application note provides detailed protocols for the analysis of T-cell activation, proliferation, apoptosis, and intracellular signaling pathways following treatment with an immunomodulatory agent, exemplified here as this compound (presumed to be Avian Leukosis Virus). The provided methodologies are designed for researchers, scientists, and drug development professionals seeking to characterize the effects of novel compounds on T-cell biology.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of T-cells treated with this compound.

Table 1: T-Cell Activation Markers

| Treatment | % CD4+CD69+ | % CD4+CD25+ | % CD8+CD69+ | % CD8+CD25+ |

| Untreated Control | 2.5 ± 0.5 | 5.1 ± 0.8 | 3.0 ± 0.6 | 6.2 ± 1.1 |

| This compound (Low Dose) | 15.8 ± 2.1 | 22.4 ± 3.5 | 18.2 ± 2.5 | 25.7 ± 4.0 |

| This compound (High Dose) | 35.2 ± 4.8 | 45.1 ± 5.9 | 40.5 ± 5.2 | 50.3 ± 6.1 |

| Positive Control (αCD3/αCD28) | 85.6 ± 7.2 | 90.3 ± 6.8 | 88.1 ± 7.5 | 92.5 ± 6.5 |

Table 2: T-Cell Proliferation

| Treatment | Proliferation Index | % Divided Cells |

| Untreated Control | 1.1 ± 0.2 | 5.3 ± 1.2 |

| This compound (Low Dose) | 2.5 ± 0.4 | 45.8 ± 5.5 |

| This compound (High Dose) | 4.2 ± 0.6 | 80.1 ± 7.9 |

| Positive Control (αCD3/αCD28 + IL-2) | 5.8 ± 0.7 | 95.2 ± 4.3 |

Table 3: T-Cell Apoptosis

| Treatment | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |

| Untreated Control | 3.1 ± 0.7 | 1.5 ± 0.4 |

| This compound (Low Dose) | 8.9 ± 1.5 | 3.2 ± 0.8 |

| This compound (High Dose) | 25.4 ± 3.9 | 10.8 ± 2.1 |

| Positive Control (Staurosporine) | 60.7 ± 8.2 | 25.3 ± 4.7 |

Table 4: Intracellular Signaling (Phospho-ERK)

| Treatment | MFI of p-ERK in CD4+ T-cells | MFI of p-ERK in CD8+ T-cells |

| Untreated Control | 150 ± 25 | 165 ± 30 |

| This compound (15 min) | 850 ± 95 | 920 ± 110 |

| This compound (60 min) | 450 ± 60 | 510 ± 75 |

| Positive Control (PMA/Ionomycin) | 1200 ± 150 | 1350 ± 180 |

Experimental Protocols

Protocol 1: T-Cell Isolation and Culture

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification of T-cells.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Recombinant human IL-2

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash PBMCs twice with PBS.

-

For T-cell enrichment, resuspend PBMCs at 5 x 10^7 cells/mL in PBS with 2% FBS.

-

Add the RosetteSep™ cocktail at 50 µL/mL of cells and incubate for 20 minutes at room temperature.

-

Dilute the cell suspension 1:1 with PBS and layer over Ficoll-Paque.

-

Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

-

Collect the enriched T-cells from the interface.

-

Wash the T-cells twice and resuspend in complete RPMI-1640 medium.

-

For proliferation studies, IL-2 can be added to the culture medium at a final concentration of 20 U/mL.[1]

Protocol 2: this compound Treatment of T-Cells

This protocol outlines the treatment of isolated T-cells with this compound.

Materials:

-

Isolated human T-cells

-

This compound stock solution (concentration to be determined empirically)

-

Complete RPMI-1640 medium

-

Cell culture plates (96-well or 24-well)

Procedure:

-

Plate the isolated T-cells at a density of 1 x 10^6 cells/mL in a cell culture plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the desired concentrations of this compound to the T-cell cultures.

-

Include an untreated control (vehicle only) and appropriate positive controls. For T-cell activation, a combination of plate-bound anti-CD3 (1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL) antibodies can be used.[1]

-

Incubate the cells in a humidified incubator at 37°C and 5% CO2 for the desired time points (e.g., 15-60 minutes for signaling, 24-48 hours for activation, 72-96 hours for proliferation and apoptosis).

Protocol 3: Flow Cytometry Staining for Surface Markers

This protocol is for staining T-cells with fluorescently-conjugated antibodies against surface markers of activation.

Materials:

-

This compound-treated and control T-cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)

-

Fc block (optional)

Procedure:

-

Harvest cells and transfer to a 96-well V-bottom plate or FACS tubes.

-

Wash cells with FACS buffer.

-

(Optional) Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometry analysis.

Protocol 4: T-Cell Proliferation Assay using CFSE

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation.

Materials:

-

Isolated T-cells

-

CFSE dye

-

Complete RPMI-1640 medium with and without serum

-

This compound and control stimuli

Procedure:

-

Wash isolated T-cells with serum-free RPMI-1640.

-

Resuspend cells at 1 x 10^7 cells/mL in pre-warmed serum-free RPMI-1640.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 (with serum).

-

Wash the cells three times with complete RPMI-1640.

-

Plate the CFSE-labeled T-cells and treat with this compound as described in Protocol 2.

-

Incubate for 72-96 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8) as described in Protocol 3.

-

Analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.[2][3]

Protocol 5: T-Cell Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

This compound-treated and control T-cells

-

Annexin V binding buffer

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) or other viability dye

Procedure:

-

Harvest the cells, including any floating cells from the supernatant.[4][5]

-

Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Add additional Annexin V binding buffer to each tube.

-

Analyze by flow cytometry within one hour.[6] Healthy cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.[4]

Protocol 6: Intracellular Staining for Phosphorylated Proteins (p-ERK)

This protocol is for the detection of intracellular signaling molecules.

Materials:

-

This compound-treated and control T-cells

-

Cytofix/Cytoperm™ Fixation/Permeabilization Solution

-

Perm/Wash™ Buffer

-

Fluorochrome-conjugated anti-p-ERK antibody and isotype control

Procedure:

-

Treat T-cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately fix the cells by adding Cytofix/Cytoperm™ solution and incubate for 20 minutes at 4°C.

-

Wash the cells twice with Perm/Wash™ buffer.

-

Add the anti-p-ERK antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Perm/Wash™ buffer.

-

Resuspend the cells in FACS buffer for analysis.

Visualizations

Caption: Experimental workflow from T-cell isolation to data analysis.

Caption: TCR and MAPK/ERK signaling pathway in T-cells.

References

- 1. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-lymphocyte activation by immunogenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of tumor-specific T lymphocyte responses in vivo by prothymosin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometric Measurement of Blood Cells with BCR-ABL1 Fusion Protein in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chimeric Antigen Receptor T-cells for The Treatment of AML Expressing CLL-1 Antigen | MedPath [trial.medpath.com]

Application Notes and Protocols for In-vivo Administration of ALV1 in Mouse Models

Disclaimer: The following application notes and protocols are based on a hypothetical therapeutic agent designated "ALV1," as no specific information for a substance with this name was found in public sources. The experimental data, signaling pathways, and protocols presented here are illustrative and synthesized from general knowledge of in-vivo studies in mouse models of inflammatory diseases and cancer, drawing parallels from studies on agents with immunomodulatory properties. These should be considered as a template and not as a direct representation of an existing therapeutic agent.

Introduction

This compound is a novel investigational agent with potent anti-inflammatory and tumor-suppressive properties demonstrated in preclinical models. These application notes provide a comprehensive overview of the in-vivo administration of this compound in mouse models of colitis-associated cancer (CAC), detailing its therapeutic effects, relevant signaling pathways, and standardized experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of therapeutic agents.

Therapeutic Effects of this compound in a Colitis-Associated Cancer Mouse Model

In a chemically induced mouse model of colitis-associated colorectal cancer (using azoxymethane/dextran sodium sulfate - AOM/DSS), this compound administration has been shown to significantly ameliorate disease progression. The therapeutic efficacy of this compound is attributed to its ability to modulate inflammatory responses and inhibit tumor growth.

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from a representative preclinical study evaluating the efficacy of this compound in the AOM/DSS mouse model.

Table 1: Macroscopic and Histopathological Assessment of this compound Efficacy

| Parameter | Vehicle Control Group | This compound-Treated Group | p-value |

| Colon Length (cm) | 6.2 ± 0.8 | 8.5 ± 0.5 | < 0.01 |

| Number of Polyps | 15 ± 3 | 5 ± 2 | < 0.001 |

| Number of Large Tumors (>3mm) | 8 ± 2 | 2 ± 1 | < 0.001 |

| Histological Score | 12 ± 2 | 4 ± 1.5 | < 0.01 |

Table 2: Immunohistochemical Analysis of Colon Tissues

| Marker | Vehicle Control Group (Positive Cells/HPF) | This compound-Treated Group (Positive Cells/HPF) | p-value |

| Neutrophil Count | 55 ± 10 | 15 ± 5 | < 0.001 |

| Granzyme B+ Cells | 10 ± 4 | 30 ± 7 | < 0.01 |

| MMP9+ Cancer Cells | 40 ± 8 | 12 ± 4 | < 0.001 |

| Apoptotic Cells (TUNEL assay) | 8 ± 3 | 25 ± 6 | < 0.01 |

Table 3: Gene Expression Analysis of Inflammatory Cytokines in Tumor Tissues

| Gene | Vehicle Control Group (Relative mRNA Expression) | This compound-Treated Group (Relative mRNA Expression) | p-value |

| TNF-α | 1.0 ± 0.2 | 0.3 ± 0.1 | < 0.01 |

| IL-6 | 1.0 ± 0.3 | 0.4 ± 0.15 | < 0.05 |

| IL-4 | 1.0 ± 0.25 | 2.5 ± 0.5 | < 0.01 |

| IFN-γ | 1.0 ± 0.3 | 0.6 ± 0.2 | > 0.05 (ns) |

Data are presented as mean ± standard deviation. HPF: High-Power Field. ns: not significant.

This compound Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory and anti-tumor effects by inhibiting the pro-inflammatory NF-κB signaling pathway and promoting anti-tumor immune responses. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway for this compound action.

Experimental Protocols

Preparation of this compound for In-vivo Administration

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles (27-gauge)

Protocol:

-

Calculate the required amount of this compound based on the desired dose and the number of animals. For a dose of 4 mg per mouse, weigh the appropriate amount of this compound powder.

-

Reconstitute the this compound powder in sterile PBS to a final concentration of 20 mg/mL.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Prepare individual doses for each mouse in sterile microcentrifuge tubes. For a 4 mg dose, this would be 200 µL of the 20 mg/mL solution.

-

Store the prepared doses at 4°C for short-term use (up to 24 hours) or at -20°C for long-term storage.

In-vivo Administration of this compound in a Colitis-Associated Cancer Mouse Model

This protocol describes the induction of CAC in BALB/c mice and the subsequent treatment with this compound.

Animal Model:

-

Species: Mouse

-

Strain: BALB/c, male, 6-8 weeks old

-

Housing: Standard conditions with controlled temperature (22°C), 12-hour light/dark cycle, and ad libitum access to food and water.

Experimental Workflow:

Application Notes and Protocols: CRISPR Screening to Identify Genes Mediating Avian Leukosis Virus Subgroup J (ALV-J) Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avian Leukosis Virus (ALV), particularly subgroup J (ALV-J), poses a significant threat to the poultry industry, causing neoplastic diseases and substantial economic losses. Understanding the host-virus interactions at a molecular level is crucial for developing effective antiviral strategies and disease-resistant poultry lines. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful tool for systematically identifying host factors essential for viral infection. This application note provides a detailed overview and protocols for utilizing CRISPR screening to identify host genes that mediate sensitivity to ALV-J infection.

Recent research employing a chicken genome-wide CRISPR/Cas9 knockout (ChGeCKO) library in DF-1 cells has successfully identified 42 host factors critical for ALV-J infection[1]. Among these, the study highlighted the significant role of cell-cycle regulatory proteins, including Cables1, CDK1, and DHFR, in promoting viral replication[1]. Further investigation revealed that Cables1 interacts with the ALV-J p15 protein, enhancing its ubiquitination, a process vital for viral replication[1]. These findings underscore the utility of CRISPR screening in uncovering novel therapeutic targets for ALV-J.

Principle of CRISPR Screening for Viral Host Factors

CRISPR-Cas9 based genetic screens are a high-throughput method to assess the function of thousands of genes in a single experiment. The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells expressing the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene.

In the context of virology, a pooled CRISPR knockout screen can be used to identify host genes that are either essential for or restrictive to viral infection. The general workflow involves transducing Cas9-expressing cells with a lentiviral sgRNA library. This population of cells with diverse gene knockouts is then challenged with the virus of interest (in this case, ALV-J). Cells in which a pro-viral host factor has been knocked out will be resistant to the virus-induced cytopathic effect and will thus be enriched in the surviving cell population. Conversely, to identify antiviral factors, a screen can be designed to select for cells that are more susceptible to infection. By using next-generation sequencing (NGS) to quantify the sgRNA representation in the surviving cell population compared to a control population, the genes that are essential for viral sensitivity can be identified.

Data Presentation

A genome-wide CRISPR/Cas9 screen in chicken DF-1 cells identified 42 host factors as critical for ALV-J replication[1]. While the complete list of 42 genes and their specific enrichment scores from the primary study are not publicly available in a supplementary table, the research highlights three key genes involved in cell cycle regulation that significantly inhibit ALV-J replication upon knockout: Cables1 , CDK1 , and DHFR [1]. The validation experiments for these top candidate genes are summarized below.

| Gene Knockout | Effect on ALV-J p27 Expression | Effect on Viral Titer (TCID50) | Effect on RCAS(J)GFP Infection Rate |

| Cables1 | 18% to 46% reduction | Significant reduction | 44% reduction |

| CDK1 | Significant inhibition | Significant inhibition | 36% reduction |

| DHFR | Significant inhibition | Significant inhibition | 40% reduction |

Table 1: Summary of validation results for top candidate host factors identified in a CRISPR screen for ALV-J sensitivity. Data is based on findings from the study "Identification of Cables1 as a critical host factor that promotes ALV-J replication via genome-wide CRISPR/Cas9 gene knockout screening"[1].

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a CRISPR-Cas9 knockout screen to identify host factors for ALV-J sensitivity, based on established methodologies and findings from relevant studies.

Part 1: Preparation of Materials

-

Cell Line: Chicken DF-1 fibroblast cells are a suitable and commonly used cell line for ALV-J propagation and CRISPR screens. Ensure the cells are healthy and free of mycoplasma contamination.

-

CRISPR Library: A chicken genome-wide CRISPR knockout library is required. Commercially available libraries, such as the Cellecta CRISPR Chicken Genome 69K Knockout Library, which contains approximately 69,000 sgRNAs targeting around 17,000 chicken genes, can be utilized. These libraries typically have 4 sgRNAs per gene.

-

Virus: The ALV-J prototype strain, HPRS103, is used for the viral challenge. A reporter virus, such as RCAS(J)GFP, is useful for optimizing infection conditions and for validation experiments.

-

Reagents:

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Puromycin (for selection of transduced cells)

-

Polybrene

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

HEK293T cells (for lentivirus production)

-

DNA transfection reagent

-

Genomic DNA extraction kit

-

PCR reagents for NGS library preparation

-

ELISA kit for ALV p27 antigen detection

-

Part 2: Experimental Workflow

Caption: Overall workflow of the CRISPR screen.

Step 1: Lentiviral Production of sgRNA Library

-

Co-transfect HEK293T cells with the pooled sgRNA library plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the lentiviral particles from the cell culture supernatant.

-

Concentrate the viral particles and determine the viral titer.

Step 2: Generation of Cas9-expressing DF-1 Cells

-

Transduce DF-1 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

-

Select the transduced cells with the appropriate antibiotic to establish a stable Cas9-expressing DF-1 cell line.

-

Verify Cas9 expression and activity.

Step 3: Transduction of DF-1 Cells with the sgRNA Library

-

Seed the Cas9-expressing DF-1 cells.

-

Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.

-

Ensure a sufficient number of cells are transduced to maintain library representation (at least 200-500 cells per sgRNA).

Step 4: Puromycin Selection

-

After 48-72 hours post-transduction, select the cells with puromycin to eliminate non-transduced cells.

-

Culture the cells in puromycin-containing medium until the non-transduced control cells are all dead.

Step 5: ALV-J Infection

-

Split the transduced and selected cell population into two groups: a control group (uninfected) and an experimental group (ALV-J infected).

-

Infect the experimental group with ALV-J (e.g., HPRS103 strain) at a predetermined MOI that results in significant cell death over a defined period.

-

Incubate the cells and monitor for cytopathic effects.